molecular formula C10H23NO3Si B2752703 2-(tert-butyldimethylsilyloxy)-N-methoxy-N-methylacetamide CAS No. 163089-34-7

2-(tert-butyldimethylsilyloxy)-N-methoxy-N-methylacetamide

Cat. No. B2752703
CAS RN: 163089-34-7
M. Wt: 233.383
InChI Key: NLLNVUMNDCNCQY-UHFFFAOYSA-N
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Description

The compound is a derivative of tert-butyldimethylsilyl ethers . These are commonly used in organic chemistry as protective groups for alcohols . They are known for their stability and can be removed under specific conditions .


Synthesis Analysis

While specific synthesis methods for “2-(tert-butyldimethylsilyloxy)-N-methoxy-N-methylacetamide” were not found, tert-butyldimethylsilyl ethers can be synthesized from alcohols using tert-butyldimethylsilyl chloride (TBDMSCl) as a silylation agent . The reaction is often catalyzed by imidazole and dimethylformamide .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-(tert-Butyldimethylsilyloxy)ethanol, consists of a silicon atom bonded to a tert-butyl group and a dimethyl group . The silicon atom is also bonded to an oxygen atom, which is part of an ethanol group .


Chemical Reactions Analysis

tert-Butyldimethylsilyl ethers are stable to aqueous base, but may be converted back to the alcohols under acidic conditions . They can also react with various nucleophiles and electrophiles .


Physical And Chemical Properties Analysis

Similar compounds like 2-(tert-Butyldimethylsilyloxy)ethanol have a molecular weight of 176.329 Da . They are typically clear, colorless to straw-colored liquids .

Scientific Research Applications

1. Derivatization and Quantification in Chromatography

The compound is utilized in the derivatization of amphetamines, phenol alkylamines, and hydroxyamines, aiding in the separation of enantiomers. It is employed as a silylating agent to convert amino salts to free bases and protect hydroxyl groups, thus facilitating the simultaneous determination of compounds in biological matrices through gas chromatography/mass spectrometry (Shin & Donike, 1996) Shin & Donike, 1996.

2. Stereoselective Synthesis in Organic Chemistry

The compound plays a crucial role in the stereoselective synthesis of organic molecules. For instance, it is involved in the dirhodium(II)-catalyzed intramolecular carbon–hydrogen insertion reaction of α-diazo ketones, contributing to the formation of complex cyclopentanecarboxylates with significant site- and stereo-selectivity (Yakura et al., 1997) Yakura et al., 1997.

3. Hydrolytic Stability in Compound Synthesis

The compound is used in the synthesis of hydrolytically stable hydroxyanthraquinone tert-butyldimethylsilyl ethers. The stability of these compounds is crucial in various applications, and the process involves optimizing reaction conditions and employing different silylating agents, including 2-(tert-butyldimethylsilyloxy)-N-methoxy-N-methylacetamide (Bakola-Christianopoulou & Apazidou, 1996) Bakola-Christianopoulou & Apazidou, 1996.

4. Chemical Labeling in Mass Spectrometry

It is a key component in the chemical labeling strategy for oligonucleotide determination, enhancing mass spectrometry technology in the quality control of nucleic acid drugs and the characterization of DNA oxidation and RNA modifications. This method offers advantages like strong retention, no observable byproducts, and circumvention of instrument harmful reagents (Zhang et al., 2023) Zhang et al., 2023.

5. Analysis of Biological Metabolites

The compound is involved in the capillary gas-chromatographic profiling method for the simultaneous quantitative determination of various biological metabolites, aiding in the diagnosis and follow-up of patients with functional tumors and other metabolic disorders (Muskiet et al., 1981) Muskiet et al., 1981.

Mechanism of Action

Target of Action

It’s known that this compound is a versatile reagent commonly used in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .

Mode of Action

The compound interacts with its targets through a process of nucleophilic substitution, hydrolysis, and silicon etherification reactions . This interaction leads to changes in the structure of the target molecules, enabling the production of complex biochemical compounds.

Biochemical Pathways

It’s known to be involved in the stereocontrolled production of erythrose , a four-carbon monosaccharide found in some fungi and algae, which plays a role in various biochemical pathways.

Result of Action

The result of the action of 2-(tert-butyldimethylsilyloxy)-N-methoxy-N-methylacetamide is the production of erythrose . This compound’s action enables the stereocontrolled production of this monosaccharide, which is a crucial component in various biochemical processes.

Safety and Hazards

Safety data for similar compounds indicate that they should be stored under inert gas and away from heat sources . They may cause skin and eye irritation, and should be handled with appropriate personal protective equipment .

Future Directions

While specific future directions for “2-(tert-butyldimethylsilyloxy)-N-methoxy-N-methylacetamide” are not available, tert-butyldimethylsilyl ethers continue to be a topic of research in organic chemistry due to their utility as protective groups . They are particularly useful in the synthesis of complex organic molecules .

properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxy-N-methoxy-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO3Si/c1-10(2,3)15(6,7)14-8-9(12)11(4)13-5/h8H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLNVUMNDCNCQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-butyldimethylsilyloxy)-N-methoxy-N-methylacetamide

Synthesis routes and methods I

Procedure details

2M Isopropylmagnesium chloride in THF (91.6 mL, 183 mmol) was added dropwise to ethyl 2-(tert-butyldimethylsilyloxy)acetate (10.0 g, 45.8 mmol) and N,O-dimethylhydroxylamine hydrochloride (9.38 g, 96.2 mmol) in THF (500 mL) cooled in ice. The mixture was stirred for 4.5 hours allowing to slowly warm to ambient temperature. The reaction mixture was quenched with aqueous NH4Cl and concentrated to ⅓ volume. The residue was diluted with water and extracted with EtOAc. The EtOAc was washed with brine, dried over MgSO4, filtered, and evaporated to yield 2-(tert-butyldimethylsilyloxy)-N-methoxy-N-methylacetamide (8.51 g, 36.5 mmol, 79.6% yield) as an oil.
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0 (± 1) mol
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10 g
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9.38 g
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500 mL
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91.6 mL
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Synthesis routes and methods II

Procedure details

To a solution of ethyl 2-(tert-butyldimethylsilyloxy)acetate (59, 20.0 g, 91.59 mmol), N,O-dimethylhydroxylamine hydrochloride (18.76 g, 192.3 mmol) and THF (800 mL) cooled to 0° C. was added dropwise via addition funnel isopropylmagnesium chloride (183.2 mL, 366.4 mmol) and the reaction was stirred for 3 h. The reaction was quenched with saturated NH4Cl and extracted with EtOAc. The organic layer was dried, filtered and concentrated. The crude product was purified by passage through a SiO2 plug eluting with 20% EtOAc/hexane to afford 15.12 g (70.7%) of 2-(tert-butyldimethylsilyloxy)-N-methoxy-N-methylacetamide (60).
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20 g
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18.76 g
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800 mL
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183.2 mL
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